An In-depth Technical Guide to S-acetyl-PEG4-alcohol: Chemical Properties, Structure, and Applications in Drug Development
An In-depth Technical Guide to S-acetyl-PEG4-alcohol: Chemical Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of S-acetyl-PEG4-alcohol, a heterobifunctional linker critical in the advancement of targeted therapeutics. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate complex biological pathways and experimental workflows.
Core Chemical Properties and Structure
S-acetyl-PEG4-alcohol is a discrete polyethylene (B3416737) glycol (dPEG®) linker characterized by a protected thiol group (S-acetyl) at one terminus and a primary alcohol at the other, connected by a four-unit ethylene (B1197577) glycol chain.[1][2] This structure imparts a unique combination of reactivity, flexibility, and hydrophilicity, making it a valuable tool in bioconjugation and drug delivery.[1]
Chemical Structure
The chemical structure of S-acetyl-PEG4-alcohol is depicted below:
SMILES: CC(SCCOCCOCCOCCO)=O[3]
InChI: InChI=1S/C10H20O5S/c1-10(12)16-9-8-15-7-6-14-5-4-13-3-2-11/h11H,2-9H2,1H3[3]
Physicochemical Properties
A summary of the key physicochemical properties of S-acetyl-PEG4-alcohol is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀O₅S | [3] |
| Molecular Weight | 252.33 g/mol | [3] |
| CAS Number | 223611-42-5 | [3] |
| Appearance | Colorless to light yellow liquid | - |
| IUPAC Name | S-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate | [3] |
| Solubility | Soluble in methylene (B1212753) chloride, acetonitrile, DMAC, and DMSO. The hydrophilic PEG linker increases the water solubility of compounds it is conjugated to. | [1] |
| Storage | Store at -20°C for long-term stability. Can be stored at 4°C for shorter periods. As a powder, it is stable for up to 3 years at -20°C. In solvent, it should be used within 1-6 months when stored at -20°C or -80°C. | [4] |
Experimental Protocols
This section details key experimental protocols involving S-acetyl-PEG4-alcohol, from its synthesis to its application in the construction of Proteolysis Targeting Chimeras (PROTACs).
Synthesis of S-acetyl-PEG4-alcohol
A common method for the synthesis of S-acetyl-PEG4-alcohol involves a two-step process starting from tetraethylene glycol.
Step 1: Monotosylation of Tetraethylene Glycol
This step involves the selective reaction of one hydroxyl group of tetraethylene glycol with p-toluenesulfonyl chloride (TsCl) to form a monotosylate.
-
Materials: Tetraethylene glycol, p-toluenesulfonyl chloride, pyridine (B92270) (or another suitable base), and a non-polar solvent for purification (e.g., dichloromethane).
-
Procedure:
-
Dissolve tetraethylene glycol in pyridine at 0°C.
-
Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.
-
Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the resulting tetraethylene glycol monotosylate by column chromatography.
-
Step 2: Thioacetylation
The tosyl group is a good leaving group and can be displaced by a thioacetate (B1230152) nucleophile.
-
Materials: Tetraethylene glycol monotosylate, potassium thioacetate, and a polar aprotic solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
Dissolve the tetraethylene glycol monotosylate in DMF.
-
Add potassium thioacetate to the solution.
-
Heat the reaction mixture to facilitate the nucleophilic substitution. Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the final product, S-acetyl-PEG4-alcohol, by column chromatography.[5]
-
Deprotection of the S-acetyl Group
The S-acetyl group is a stable protecting group for the thiol. Its removal is necessary to reveal the reactive sulfhydryl group for subsequent conjugation reactions. A common method for deprotection is base-mediated hydrolysis.
-
Materials: S-acetyl-PEG4-alcohol derivative (e.g., conjugated to a warhead), sodium hydroxide (B78521) (NaOH) or hydroxylamine, methanol (B129727) (MeOH), water, and a nitrogen atmosphere.[1]
-
Procedure:
-
Dissolve the S-acetyl-PEG4-alcohol derivative in a mixture of methanol and water under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add a solution of NaOH in water dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
The resulting free thiol is often used immediately in the next step to prevent oxidation.
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PROTAC Synthesis using S-acetyl-PEG4-alcohol
S-acetyl-PEG4-alcohol is a widely used linker in the synthesis of PROTACs.[4] The following is a general protocol for coupling a warhead (targeting the protein of interest) and an E3 ligase ligand using this linker.
Step 1: Coupling of the Warhead to the Alcohol Terminus
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Materials: Warhead with a carboxylic acid functional group (Warhead-COOH), S-acetyl-PEG4-alcohol, a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC), a catalyst (e.g., 4-Dimethylaminopyridine - DMAP), and an anhydrous solvent (e.g., Dichloromethane - DCM).[1]
-
Procedure:
-
Dissolve the Warhead-COOH and S-acetyl-PEG4-alcohol in anhydrous DCM under a nitrogen atmosphere.
-
Add DMAP and stir for 5 minutes at room temperature.
-
Cool the reaction to 0°C and add DCC.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by LC-MS.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and purify the "Warhead-PEG4-S-acetyl" intermediate by chromatography.[1]
-
Step 2: Deprotection of the S-acetyl Group
-
Follow the protocol described in Section 2.2 to deprotect the "Warhead-PEG4-S-acetyl" intermediate, yielding "Warhead-PEG4-SH".
Step 3: Conjugation to the E3 Ligase Ligand
-
Materials: "Warhead-PEG4-SH", E3 ligase ligand with a maleimide (B117702) functional group (E3 Ligase Ligand-Maleimide), and an anhydrous solvent (e.g., DMF).[1]
-
Procedure:
-
Dissolve the "Warhead-PEG4-SH" and E3 Ligase Ligand-Maleimide in anhydrous DMF under a nitrogen atmosphere.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).
-
Role in Targeted Protein Degradation and the Ubiquitin-Proteasome System
S-acetyl-PEG4-alcohol is a key component in the construction of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[4] PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).
The PROTAC molecule, containing the S-acetyl-PEG4-alcohol linker (after deprotection and conjugation), acts as a bridge to bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The S-acetyl-PEG4-alcohol linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.
Below is a diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Once a PROTAC is synthesized using S-acetyl-PEG4-alcohol as a linker, a series of experiments are necessary to evaluate its efficacy.
Caption: Experimental workflow for the evaluation of a PROTAC.
A critical step in this workflow is the cellular degradation assay, for which a detailed protocol is provided below.
Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with the synthesized PROTAC.
-
Materials:
-
Cell line expressing the target protein.
-
Synthesized PROTAC (stock solution in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle control. This data is used to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1]
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Conclusion
S-acetyl-PEG4-alcohol is a versatile and indispensable tool for researchers in drug development and bioconjugation. Its well-defined structure, coupled with the advantageous properties of the PEG linker, provides a reliable means to construct complex biomolecules with enhanced solubility and optimized pharmacokinetic profiles. The detailed protocols and workflows provided in this guide serve as a valuable resource for the synthesis and evaluation of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. S-acetyl-PEG4-alcohol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. S-acetyl-PEG4-alcohol | C10H20O5S | CID 51340999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. S-acetyl-PEG4-alcohol | TargetMol [targetmol.com]
- 5. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
